molecular formula C14H13ClN4O B15209100 1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-5-cyano-N-ethyl-N-methyl- CAS No. 98476-37-0

1H-Pyrazole-4-carboxamide, 1-(4-chlorophenyl)-5-cyano-N-ethyl-N-methyl-

Cat. No.: B15209100
CAS No.: 98476-37-0
M. Wt: 288.73 g/mol
InChI Key: WEJNSLUSHSZSSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-5-cyano-N-ethyl-N-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorophenyl group, a cyano group, and a carboxamide group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-5-cyano-N-ethyl-N-methyl-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Addition of the Cyano Group: The cyano group can be added through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the pyrazole derivative with ethyl isocyanate or methyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: For efficient and scalable production.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-5-cyano-N-ethyl-N-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with hydrogenated functional groups.

    Substitution Products: Derivatives with substituted functional groups based on the reagents used.

Scientific Research Applications

1-(4-Chlorophenyl)-5-cyano-N-ethyl-N-methyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-5-cyano-N-ethyl-N-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interaction with Receptors: Binding to cellular receptors and influencing signal transduction processes.

    Modulation of Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chlorophenyl)-5-cyano-N-ethyl-N-methyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

98476-37-0

Molecular Formula

C14H13ClN4O

Molecular Weight

288.73 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-cyano-N-ethyl-N-methylpyrazole-4-carboxamide

InChI

InChI=1S/C14H13ClN4O/c1-3-18(2)14(20)12-9-17-19(13(12)8-16)11-6-4-10(15)5-7-11/h4-7,9H,3H2,1-2H3

InChI Key

WEJNSLUSHSZSSA-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.